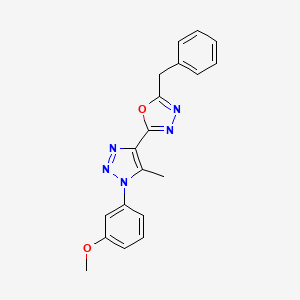

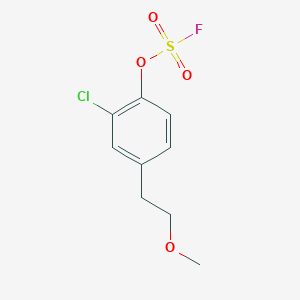

![molecular formula C5H7NO4S B2873526 [(Cyanomethyl)sulfonyl]acetic acid methyl ester CAS No. 214691-87-9](/img/structure/B2873526.png)

[(Cyanomethyl)sulfonyl]acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

[(Cyanomethyl)sulfonyl]acetic acid methyl ester: is potentially applicable in the Suzuki–Miyaura (SM) coupling process. This cross-coupling reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound could serve as a reagent that participates in the transmetalation step, where the organic group is transferred from boron to palladium . This application is particularly valuable due to the mild and functional group tolerant conditions of SM coupling.

Surfactant Synthesis

The compound can be utilized in the synthesis of surfactants, specifically methyl ester sulfonates (MES). MES surfactants are derived from natural resources and are sustainable. They exhibit excellent properties for use as detergents and emulsifiers . The compound’s sulfonyl and ester groups could play a crucial role in the self-aggregation and emulsifying properties of these surfactants.

Emulsion Stabilization

In the field of emulsion science, [(Cyanomethyl)sulfonyl]acetic acid methyl ester may contribute to the stability of emulsions. Its structure could influence the hydrophilic-lipophilic balance (HLB), which is a critical factor in determining the type and stability of emulsions . This application is significant for industries that require stable emulsions, such as cosmetics and pharmaceuticals.

Asphalt and Asphalt-Latex Emulsions

The compound’s potential as an emulsifying agent could extend to improving the storage stability of asphalt and asphalt-latex emulsions. These applications are essential for the construction industry, where the longevity and performance of materials are paramount .

Organic Synthesis

In organic synthesis, [(Cyanomethyl)sulfonyl]acetic acid methyl ester could be involved in reactions as a precursor or intermediate. Its functional groups make it a versatile compound that could participate in various organic transformations, potentially leading to the synthesis of complex molecules .

Photocatalytic Reactions

The compound might find applications in photocatalytic reactions, where it could act as a reagent under the influence of light. This is particularly relevant in the context of green chemistry, where light-induced reactions offer a sustainable alternative to traditional methods .

Propriétés

IUPAC Name |

methyl 2-(cyanomethylsulfonyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-10-5(7)4-11(8,9)3-2-6/h3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXKVYVDFAGYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

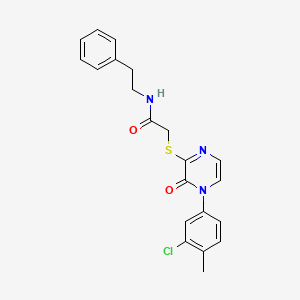

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

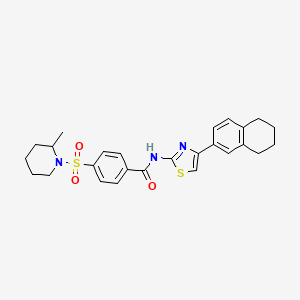

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

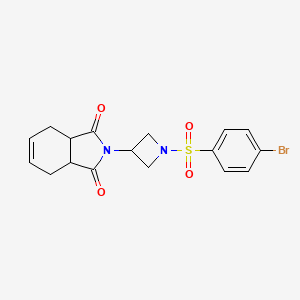

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)